methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate is an organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate generally involves the esterification of the appropriate benzoic acid derivative with the coumarin derivative. The reaction is typically carried out under anhydrous conditions, using a dehydrating agent like thionyl chloride or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve continuous-flow techniques to enhance yield and efficiency. Methods like microwave-assisted synthesis or photochemical reactions can be employed to expedite the reaction process while maintaining high purity levels. The choice of solvents, catalysts, and reaction parameters is crucial for optimizing the production scale and ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: It can undergo oxidation reactions to form more complex derivatives.
Reduction: Reduction can lead to the formation of simpler hydro derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation agents like N-bromosuccinimide (NBS) or alkylation agents like methyl iodide (CH₃I).
Major Products
Oxidation: Carboxylic acid derivatives or epoxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate has several scientific research applications:
Chemistry:
Used as a building block for synthesizing complex organic molecules.
Studied for its photophysical properties and applications in material science.
Biology:
Exhibits antifungal and antibacterial activities, making it useful in developing new antimicrobial agents.
Investigated for its role in enzyme inhibition studies.
Medicine:
Potential use in designing novel therapeutic agents, particularly for cancer and inflammatory diseases.
Explored for its anticoagulant properties in cardiovascular research.
Industry:
Utilized in the development of organic dyes and pigments.
Application in the synthesis of polymers with unique optical properties.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets such as enzymes or receptors. The 2H-chromen-5-yl moiety is critical for binding to these targets, influencing the biological activity. It can modulate pathways by inhibiting enzyme activity or altering signal transduction processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Coumarin itself: Known for its sweet scent and anticoagulant properties.
7-Hydroxycoumarin: Exhibits strong fluorescence and is used in biochemical assays.
Warfarin: A well-known anticoagulant, structurally related but with distinct pharmacological activity.
The unique combination of the benzoate and 2H-chromen-5-yl moieties in this compound results in distinctive biological and chemical properties, making it a subject of interest for further research and development.
Properties
IUPAC Name |
methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,7-dimethyl-2-oxochromen-5-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-13-9-18(29-12-15-5-7-16(8-6-15)22(25)28-4)21-14(2)17(11-20(24)27-3)23(26)30-19(21)10-13/h5-10H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSDKNFDPSXDPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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